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molecular formula C8H7Cl2NO2 B1337556 Ethyl 2,6-dichloronicotinate CAS No. 58584-86-4

Ethyl 2,6-dichloronicotinate

Cat. No. B1337556
M. Wt: 220.05 g/mol
InChI Key: KKYBVLDQTWQETN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08461135B2

Procedure details

Esterification of 2,6-dichloronicotinic acid (25.5 g, 0.1328 mmol) in EtOH (200 proof, 200 mL) catalyzed with 96% H2SO4 (1.7 g) at refluxing temperature for 40 h under N2 gave the desired ethyl 2,6-dichloronicotinate as grey solid (24.89 g, 0.1131 mmol, yield 85.2%) after a normal work-up.
Quantity
25.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].OS(O)(=O)=O.[CH3:17][CH2:18]O>>[Cl:1][C:2]1[N:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH2:17][CH3:18])=[O:5]

Inputs

Step One
Name
Quantity
25.5 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=N1)Cl
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at refluxing temperature for 40 h under N2
Duration
40 h

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)OCC)C=CC(=N1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1131 mmol
AMOUNT: MASS 24.89 g
YIELD: PERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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